molecular formula C8H8I3N3O B14506271 3,5-Diamino-2,4,6-triiodo-N-methylbenzamide CAS No. 63941-84-4

3,5-Diamino-2,4,6-triiodo-N-methylbenzamide

Cat. No.: B14506271
CAS No.: 63941-84-4
M. Wt: 542.88 g/mol
InChI Key: SQAXHTDFVCGZMC-UHFFFAOYSA-N
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Description

3,5-Diamino-2,4,6-triiodo-N-methylbenzamide is a chemical compound with the molecular formula C8H8I3N3O It is known for its unique structure, which includes three iodine atoms and two amino groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-diamino-2,4,6-triiodobenzoic acid with methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as chloroform or methanol, with the temperature and pH carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 3,5-Diamino-2,4,6-triiodo-N-methylbenzamide may involve large-scale iodination and amination processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-2,4,6-triiodo-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The iodine atoms can be reduced to form deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or alkyl halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, deiodinated compounds, and substituted benzamides. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

3,5-Diamino-2,4,6-triiodo-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Diamino-2,4,6-triiodo-N-methylbenzamide involves its interaction with molecular targets through its iodine atoms and amino groups. The iodine atoms provide radiopacity, making it useful in imaging applications. The amino groups can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The compound’s effects are mediated through pathways involving iodine uptake and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diamino-2,4,6-triiodo-N-methylbenzamide is unique due to its combination of iodine atoms and amino groups, which confer distinct chemical and physical properties. Its radiopacity and ability to form hydrogen bonds make it particularly valuable in medical imaging and diagnostic applications.

Properties

CAS No.

63941-84-4

Molecular Formula

C8H8I3N3O

Molecular Weight

542.88 g/mol

IUPAC Name

3,5-diamino-2,4,6-triiodo-N-methylbenzamide

InChI

InChI=1S/C8H8I3N3O/c1-14-8(15)2-3(9)6(12)5(11)7(13)4(2)10/h12-13H2,1H3,(H,14,15)

InChI Key

SQAXHTDFVCGZMC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=C(C(=C1I)N)I)N)I

Origin of Product

United States

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